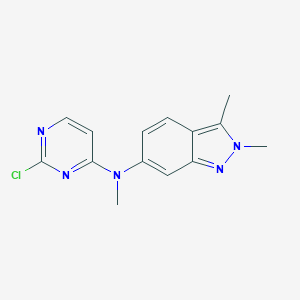

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

Vue d'ensemble

Description

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-75-3 . It has a molecular weight of 287.75 and is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI Code for “N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is 1S/C14H14ClN5/c1-9-11-5-4-10 (8-12 (11)18-20 (9)3)19 (2)13-6-7-16-14 (15)17-13/h4-8H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Pharmacology: Drug Discovery and Development

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine: is a compound that has potential applications in the field of pharmacology, particularly in drug discovery and development. Its structural features suggest that it could be used as a building block for the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound may act as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be utilized in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is particularly relevant in the study of disease pathways where such compounds can be used to inhibit overactive enzymes or to modulate enzymatic activity .

Agriculture: Pesticide Formulation

The chemical structure of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine indicates that it could serve as an intermediate in the synthesis of pesticides. Research in this area could lead to the development of new pesticides with improved efficacy and lower environmental impact .

Material Science: Organic Synthesis

This compound may find applications in material science, particularly in organic synthesis, where it can be used to create novel organic compounds with specific properties. These properties could be tailored for use in creating new materials or enhancing existing ones.

Chemical Engineering: Process Optimization

In chemical engineering, N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine could be studied for its role in process optimization. Its reactivity and stability under various conditions can be analyzed to improve chemical processes, such as in the production of fine chemicals or pharmaceuticals.

Environmental Science: Pollution Mitigation

Finally, research into the environmental applications of this compound could lead to breakthroughs in pollution mitigation. For example, derivatives of this compound could be designed to break down harmful pollutants or to be used in environmental sensing technologies .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGMRZQSSNNTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469403 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine | |

CAS RN |

444731-75-3 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

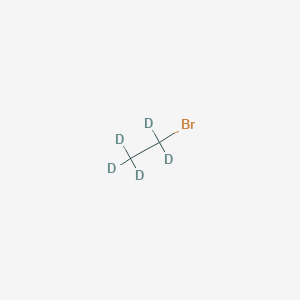

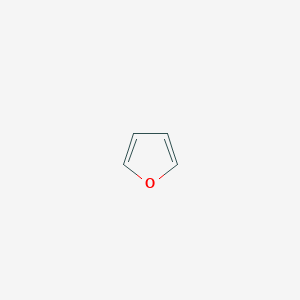

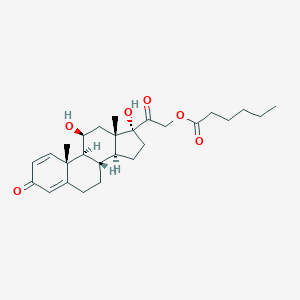

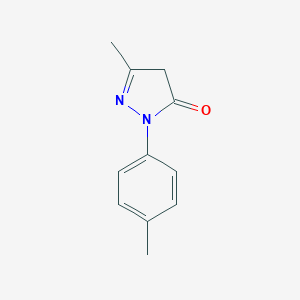

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine in the development of new antitumor agents?

A: N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine (5) serves as a crucial intermediate in synthesizing a series of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. This class of compounds has demonstrated promising antitumor activity in preliminary bioassays []. The chlorine atom in the 2-position of the pyrimidine ring in compound 5 allows for further modifications through nucleophilic substitution reactions with various arylamines. This flexibility enables the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced antitumor properties.

Q2: How was N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine synthesized?

A: The synthesis of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine (5) was achieved through a multi-step process starting from 3-methyl-6-nitro-1H-indazole. The synthesis involved N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions []. While the paper doesn't delve into the specific conditions or reagents used, it highlights the successful synthesis and characterization of compound 5, paving the way for its use in developing novel antitumor agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)